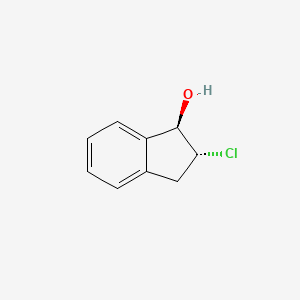

Trans-2-Chloro-1-indanol

Description

Significance of Indanol Scaffolds in Advanced Organic Synthesis

Indanol scaffolds are pivotal in advanced organic synthesis due to their rigid bicyclic structure, which can impart specific stereochemical control in chemical reactions. beilstein-journals.orgorganic-chemistry.org This rigid framework is a desirable feature in the design of chiral catalysts and ligands for asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. beilstein-journals.orgresearchgate.net The aminoindanol (B8576300) core, a derivative of the indanol scaffold, has gained significant importance in asymmetric organocatalysis. beilstein-journals.org Furthermore, the indanol structure is found in various natural products and pharmaceuticals, highlighting its importance in medicinal chemistry. ontosight.ai

Derivatives of indanol are utilized as intermediates in the synthesis of a range of pharmaceuticals. For instance, enantiomerically pure (S)-1-indanol is a precursor for the synthesis of rasagiline (B1678815) mesylate, a drug used in the therapy of Parkinson's disease. researchgate.net The versatility of the indanol scaffold allows for a variety of chemical transformations, including oxidation to indanone, reduction to indane, and various substitution reactions, further expanding its utility in creating diverse molecular architectures.

The Unique Position of Halogenated Indanols in Synthetic Methodology

The introduction of a halogen atom, such as chlorine, onto the indanol framework creates a "halogenated indanol," a class of compounds with unique chemical properties that are highly valued in synthetic methodology. The halogen substituent can significantly influence the electronic properties and reactivity of the molecule. researchgate.net Halogen atoms can act as good leaving groups in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. ontosight.ai

Moreover, the presence of a halogen can direct the stereochemical outcome of reactions, a critical aspect in the synthesis of complex target molecules. researchgate.netresearchgate.netresearchgate.net The specific positioning of the halogen and hydroxyl groups, as seen in trans-2-chloro-1-indanol, allows for stereoselective transformations. For example, this compound can be converted to cis-1,2-indandiol (B1615339) in a two-step reaction sequence, demonstrating the stereochemical control exerted by the chloroindanol framework. researchgate.netresearchgate.net This level of control is crucial for the efficient synthesis of molecules with specific three-dimensional arrangements.

Scope and Research Objectives for this compound

Research on this compound is primarily focused on its applications as a key intermediate in organic synthesis. evitachem.com A major objective is to explore its reactivity in various chemical transformations to synthesize novel and valuable compounds. One area of investigation involves its reaction with organoboronic acids. For instance, its reaction with 8-quinolineboronic acid followed by hydrolysis yields cis-1,2-indandiol, a transformation that highlights the compound's utility in stereoselective synthesis. researchgate.netresearchgate.netresearchgate.net

Further research aims to understand the mechanistic details of these reactions to optimize conditions and expand the scope of their applications. The stereoselectivity of these reactions is of particular interest, as it provides insights into the influence of the trans-configuration of the chloro and hydroxyl groups on the reaction pathway. researchgate.netresearchgate.netresearchgate.net The ultimate goal is to leverage the unique chemical properties of this compound to develop efficient and selective methods for the synthesis of complex organic molecules, including those with potential biological activity.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H9ClO |

| IUPAC Name | (1R,2R)-2-chloro-2,3-dihydro-1H-inden-1-ol (and its enantiomer) |

| InChIKey | SKUCQUAQEKVSAQ-IUCAKERBSA-N alfa-chemistry.com |

| Molecular Weight | 168.62 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

(1R,2R)-2-chloro-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 |

InChI Key |

SKUCQUAQEKVSAQ-RKDXNWHRSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](C2=CC=CC=C21)O)Cl |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)Cl |

Origin of Product |

United States |

Stereochemical Aspects and Chiral Resolution of Trans 2 Chloro 1 Indanol

Enantiomeric and Diastereomeric Considerations in Trans-2-Chloro-1-indanol Synthesis

The synthesis of 2-chloro-1-indanol isomers originates from the precursor indene (B144670). The reaction of indene with chlorinating agents in the presence of water, such as through the formation of a chlorohydrin, leads to a mixture of stereoisomers. The formation of the trans and cis diastereomers is a key consideration. The trans configuration, where the chloro and hydroxyl groups are on opposite faces of the cyclopentane (B165970) ring, is often favored due to steric hindrance, which directs the nucleophilic attack of water to the face opposite the initially formed chloronium ion intermediate.

Controlling the enantioselectivity of this reaction to favor one of the two trans enantiomers, (1R,2S)-2-chloro-1-indanol or (1S,2R)-2-chloro-1-indanol, is a significant challenge in asymmetric synthesis. While diastereoselective syntheses to produce trans-2-substituted-1-indanols have been developed, achieving high enantioselectivity often requires chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the indene double bond. rsc.org The synthesis of related cis- and trans-aminoindanols often involves stereoselective reduction or nucleophilic opening of an epoxide, highlighting the stereochemical control required for these bicyclic systems. nih.gov

Kinetic Resolution Techniques for Racemic this compound

Kinetic resolution is a widely employed strategy to separate the enantiomers of a racemic mixture of this compound. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer.

Silylative Kinetic Resolution Processes

Silylative kinetic resolution has emerged as a powerful non-enzymatic method for resolving racemic alcohols, including indanol derivatives. nih.gov This process involves the enantioselective silylation of the hydroxyl group using a silylating agent, such as a chlorosilane, in the presence of a chiral catalyst. Chiral guanidine (B92328) catalysts, for instance, have proven highly effective in the silylative kinetic resolution of racemic 1-indanol (B147123) and its derivatives. nih.govfigshare.com

In a representative silylative kinetic resolution of a racemic trans-2-alkyl-1-indanol, a chiral guanidine catalyst can facilitate the reaction with triphenylchlorosilane (Ph3SiCl). The selectivity of this process is quantified by the selectivity factor (s-value), which is a ratio of the reaction rates of the fast-reacting versus the slow-reacting enantiomer. High s-values indicate excellent differentiation between the enantiomers. For various substituted trans-2-alkyl-1-indanols, this method has achieved high s-values, demonstrating its efficiency. researchgate.net

Table 1: Silylative Kinetic Resolution of Racemic trans-2-Alkyl-1-indanols Catalyzed by Chiral Guanidine

| Substrate (2-substituent) | Silylating Agent | Catalyst | Selectivity Factor (s) |

|---|---|---|---|

| Methyl | Ph3SiCl | Chiral Guanidine | 62 |

| Ethyl | Ph3SiCl | Chiral Guanidine | 102 |

| Isopropyl | Ph3SiCl | Chiral Guanidine | 121 |

| Cyclohexyl | Ph3SiCl | Chiral Guanidine | >300 |

This table is generated based on data for analogous compounds to illustrate the principle of the technique. researchgate.net

Enzymatic and Biocatalytic Resolution Methods

Enzymatic and biocatalytic methods offer a highly selective and environmentally benign approach to kinetic resolution. nih.govnih.gov Lipases are the most commonly used enzymes for this purpose, catalyzing the enantioselective acylation or deacylation of alcohols. nih.govmdpi.com The kinetic resolution of racemic this compound can be achieved by reacting the mixture with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770).

Lipases from various microbial sources, such as Pseudomonas sp. (e.g., Lipase AK or Lipase PS) and Candida antarctica (e.g., CAL-B), are frequently screened for their activity and enantioselectivity towards a specific substrate. mdpi.comnih.gov The enzyme will preferentially acylate one enantiomer, leaving the other unreacted. By stopping the reaction at approximately 50% conversion, both the acylated product and the remaining alcohol can be obtained with high enantiomeric excess. researchgate.net This approach has been successfully applied to a wide range of secondary alcohols, including various halohydrins and cyclic alcohols. nih.govsemanticscholar.orgfrontiersin.org

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Racemic Alcohol | Lipase | Acyl Donor | Enantiomeric Ratio (E) |

|---|---|---|---|

| (±)-1-Indanol | Lipase from P. fluorescens | Vinyl Acetate | >200 |

| (±)-trans-2-Azidocyclohexanol | Lipase PS (Pseudomonas sp.) | Vinyl Acetate | >100 |

| (±)-cis-2-Azidocyclohexanol | Lipase AK (Pseudomonas sp.) | Vinyl Acetate | >100 |

| (±)-Flavan-4-ol | Lipase AK (Pseudomonas sp.) | Vinyl Acetate | >200 |

This table presents data from resolutions of structurally similar compounds to demonstrate the effectiveness of enzymatic methods. mdpi.comnih.govresearchgate.net

Deracemization Strategies and Dynamic Kinetic Resolution

While classical kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is limited to 50%. mdpi.com Deracemization strategies, particularly dynamic kinetic resolution (DKR), overcome this limitation by combining the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. princeton.eduwikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. mdpi.com

For a DKR of this compound to be successful, a compatible catalyst system is required: one chiral catalyst for the enantioselective reaction (e.g., a lipase for acylation) and another catalyst for the rapid racemization of the unreacted alcohol enantiomer. mdpi.com Racemization of alcohols can often be achieved using a transition metal complex, such as those based on ruthenium or iridium. nih.gov The key is that the racemization must be significantly faster than the reaction of the slow-reacting enantiomer to prevent its accumulation. princeton.edu Although challenging, photocatalytic methods have also been developed for the deracemization of secondary alcohols, using light as the energy source to drive the process. nih.gov

A chemoenzymatic DKR process for a related compound, 2-hydroxy-1-indanone, has been demonstrated using a lipase for resolution and a ruthenium catalyst for racemization, showcasing the applicability of this powerful strategy within the indanol family of compounds. mdpi.com

Absolute and Relative Stereochemistry Determination in Halogenated Indanols

Once enantiomerically enriched or pure samples of this compound are obtained, determining their absolute and relative stereochemistry is crucial.

Relative Stereochemistry : The trans or cis relationship between the chloro and hydroxyl groups is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between the protons at C1 and C2 can elucidate their dihedral angle, which is different for the trans and cis isomers. For related trans-2-amino-1,2,3,4-tetrahydro-1-naphthalenols, which exist in a rigid half-chair conformation, NMR analysis has been definitive. researchgate.net

Absolute Stereochemistry : The absolute configuration (R or S) at each stereocenter is more challenging to assign. Several methods are available:

X-ray Crystallography : This is the most definitive method for determining absolute configuration, provided that a suitable single crystal of the compound or a derivative can be grown. thieme-connect.de

Chiral Derivatizing Agents : The alcohol can be reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomeric esters. researchgate.net Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration based on predictable shifts in the signals of protons near the newly formed chiral center. researchgate.net

Comparison to Known Compounds : The absolute configuration can sometimes be inferred by comparing chiroptical data (e.g., optical rotation) with that of structurally related compounds whose absolute stereochemistry has been unequivocally established. nih.govrsc.org

Enantioselective Synthesis : If the compound is prepared via a well-understood enantioselective synthetic route starting from a chiral material of known configuration, the absolute stereochemistry of the product can be logically deduced.

These analytical techniques are essential for validating the success of asymmetric syntheses and resolution procedures for halogenated indanols. nih.govnih.gov

Reaction Mechanisms and Transformations of Trans 2 Chloro 1 Indanol

Mechanistic Investigations of Intramolecular Rearrangements

Intramolecular rearrangements of trans-2-chloro-1-indanol and its derivatives provide a pathway to other valuable indane structures, most notably indanones. The stereochemistry of the starting material plays a crucial role in the feasibility and outcome of these reactions.

The treatment of 1,2-halohydrins with Grignard reagents forms halomagnesium derivatives, which can undergo rearrangement upon heating to yield carbonyl compounds. In the case of 2-chloro-1-indanol, this reaction provides a route to 1-indanone (B140024). However, the stereochemical relationship between the chloro and O-magnesium groups is critical. The cis-isomer of 2-chloro-1-indanol, upon formation of its halomagnesium derivative, rearranges smoothly to produce 1-indanone in high yield. In stark contrast, the this compound derivative gives the same ketone in very low yields, with the majority of the product being tarry and polymeric materials. This highlights a significant stereoelectronic disadvantage in the transition state for the rearrangement of the trans-isomer.

| Isomer | Reactant | Product | Yield (%) |

| cis-2-Chloro-1-indanol | Halomagnesium derivative | 1-Indanone | High |

| This compound | Halomagnesium derivative | 1-Indanone | Very Low |

This table summarizes the starkly different outcomes in the rearrangement of the halomagnesium derivatives of cis- and this compound.

The mechanism for the rearrangement of halomagnesium derivatives of 1,2-halohydrins is believed to proceed through a transition state where the halogen and OMgX groups are in a cis-relationship. This configuration allows for the concerted migration of a group from C-1 to C-2 as the halogen interacts with the magnesium atom and the C-O bond breaks. For the cis-isomer of 2-chloro-1-indanol, the molecule can readily adopt a conformation that achieves this required cis-periplanar arrangement in the transition state.

For this compound, however, the chloro and hydroxyl groups are on opposite sides of the five-membered ring. For the required stereoelectronics of the rearrangement to be met, the molecule would have to contort into a highly strained transition state. This energetic barrier is substantial, making the desired rearrangement pathway unfavorable. Instead, alternative side reactions, such as elimination and polymerization, become the dominant pathways, leading to the observed low yields of 1-indanone and the formation of tars.

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, often facilitated by the neighboring hydroxyl group. These reactions can proceed via an epoxide intermediate, leading to the formation of a variety of substituted indanols.

The synthesis of aminoindanols from this compound is a key transformation. While direct SN2 substitution at the C-2 position is possible, the reaction often proceeds through a more complex pathway involving the hydroxyl group. In the presence of a base, the hydroxyl group can be deprotonated, leading to an intramolecular SN2 reaction where the resulting alkoxide displaces the chloride ion. This forms a highly reactive indene (B144670) oxide intermediate.

This epoxide is then subjected to nucleophilic attack by an amine, such as ammonia (B1221849). The nucleophile preferentially attacks the benzylic C-1 position of the epoxide, leading to the formation of trans-1-amino-2-indanol. mdpi.com This sequence, starting from a trans-halohydrin, results in a trans-amino alcohol, but with the positions of the functional groups effectively interchanged and then re-established in a new trans configuration. This pathway is well-established for the analogous trans-2-bromo-1-indanol. mdpi.comnih.gov

| Starting Material | Reagent(s) | Key Intermediate | Final Product |

| This compound | 1. Base2. Ammonia | Indene oxide | trans-1-Amino-2-indanol |

This table outlines the synthetic pathway for converting this compound to trans-1-amino-2-indanol via an epoxide intermediate.

The aminoindanol (B8576300) derivatives formed from this compound can be used as precursors for the synthesis of other heterocyclic structures. For example, the resulting trans-1-amino-2-indanol can undergo further reactions to form oxazolines. Treatment of the aminoindanol with thionyl chloride can induce an intramolecular cyclization. This reaction proceeds with an inversion of configuration at the C-2 position, leading to the formation of a cis-oxazoline. mdpi.com This demonstrates how the initial nucleophilic substitution product can be elaborated into more complex heterocyclic systems.

Functional Group Transformations of the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo typical reactions of alcohols, such as oxidation and esterification, provided the reagents and conditions are chosen to be compatible with the chloro-substituted ring system.

One of the fundamental transformations of the hydroxyl group is its oxidation to a ketone. Using common oxidizing agents, such as those based on chromium or manganese, or milder conditions like a Swern or Dess-Martin oxidation, the secondary alcohol of this compound can be converted to 2-chloro-1-indanone. This reaction provides a direct route to a substituted indanone without involving skeletal rearrangement.

Another common reaction is esterification. The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid catalysis) to form the corresponding esters. This functionalization can be used to protect the hydroxyl group or to modify the molecule's properties.

Oxidation Reactions to Indanones

The oxidation of the secondary alcohol group in this compound to a ketone functionality yields 2-chloro-1-indanone. This transformation is a key step in the synthesis of various substituted indanones, which are important building blocks in medicinal chemistry. The reaction generally proceeds via the removal of two hydrogen atoms: one from the hydroxyl group and the other from the carbon atom to which it is attached.

A variety of oxidizing agents can be employed for this conversion, with the choice of reagent often depending on the desired selectivity, reaction conditions, and scale of the synthesis. Common oxidizing agents for secondary alcohols include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), as well as milder, non-chromium-based reagents like Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base) and Dess-Martin periodinane.

While specific studies detailing the oxidation of this compound are not extensively reported in readily available literature, the general principles of secondary alcohol oxidation can be applied. For instance, the oxidation of 1-indanol (B147123) to 1-indanone has been achieved using various catalytic systems, including ruthenium catalysts immobilized on solid supports, which can offer high yields. beilstein-journals.org The presence of the chlorine atom at the C-2 position may influence the reaction rate and the choice of optimal conditions due to electronic effects.

Table 1: Potential Oxidizing Agents for the Conversion of this compound to 2-Chloro-1-indanone

| Oxidizing Agent/System | Typical Solvent(s) | General Reaction Conditions | Potential Advantages |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature | Mild conditions, good for small-scale synthesis |

| Jones Reagent (CrO₃/H₂SO₄/Acetone) | Acetone | 0°C to room temperature | Strong oxidant, cost-effective |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) | Low temperature (-78°C to room temp.) | Mild, avoids heavy metals, good for sensitive substrates |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room temperature | Mild, neutral conditions, high yields |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions, allowing for the introduction of a wide variety of functional groups at the C-1 position.

Esterification Reactions

Esterification of this compound is typically achieved by reacting it with a carboxylic acid or its more reactive derivative, such as an acyl chloride or an acid anhydride, often in the presence of a catalyst.

When reacting with a carboxylic acid, an acid catalyst like concentrated sulfuric acid is commonly used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the indanol. This is a reversible process, and the removal of water can drive the reaction towards the formation of the ester.

A more efficient method for esterification involves the use of acyl chlorides. In this case, the reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing it from protonating the starting alcohol and deactivating it. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the indanol attacks the electrophilic carbonyl carbon of the acyl chloride.

Table 2: Representative Esterification Reactions of Alcohols

| Acylating Agent | Catalyst/Base | Typical Solvent | Product |

| Carboxylic Acid (R-COOH) | Conc. H₂SO₄ (catalytic) | Toluene (for azeotropic removal of water) | Ester (R-COO-Indanyl) |

| Acyl Chloride (R-COCl) | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | Ester (R-COO-Indanyl) |

| Acid Anhydride ((R-CO)₂O) | Pyridine or DMAP (catalytic) | Dichloromethane (DCM) | Ester (R-COO-Indanyl) |

Etherification Reactions

The synthesis of ethers from this compound can be accomplished through various methods, with the Williamson ether synthesis being a classic and versatile approach. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comlibretexts.org

The first step is the formation of the corresponding alkoxide of this compound. This is typically achieved by treating the alcohol with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting alkoxide is a potent nucleophile.

In the second step, the alkoxide is reacted with a primary or methyl alkyl halide (e.g., methyl iodide, ethyl bromide). The alkoxide attacks the electrophilic carbon of the alkyl halide, leading to the formation of the ether and a metal halide salt as a byproduct. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction, which can become significant with secondary and is the major pathway for tertiary alkyl halides. masterorganicchemistry.com

Table 3: General Conditions for Williamson Ether Synthesis

| Base | Alkyl Halide (R-X) | Typical Solvent | Product |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | 1-Methoxy-trans-2-chloroindane |

| Potassium tert-butoxide (KOtBu) | Ethyl Bromide (CH₃CH₂Br) | Dimethylformamide (DMF) | 1-Ethoxy-trans-2-chloroindane |

This compound is a versatile synthetic intermediate whose reactivity is characterized by the transformations of its hydroxyl group. The oxidation to 2-chloro-1-indanone provides access to a class of compounds with significant potential in drug discovery. Furthermore, the esterification and etherification of the hydroxyl group allow for the introduction of diverse functionalities, expanding the molecular diversity that can be generated from this starting material. While specific, detailed research on the reactions of this compound is not abundant in general literature, the established principles of alcohol chemistry provide a solid framework for predicting and carrying out these important transformations.

Spectroscopic and Structural Elucidation of Trans 2 Chloro 1 Indanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR for Stereochemical Assignment

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the types and number of hydrogen and carbon atoms in a molecule. In trans-2-chloro-1-indanol, the arrangement of substituents on the five-membered ring creates a specific stereochemical relationship that can be confirmed by NMR.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The four aromatic protons will appear in the downfield region (typically δ 7.2-7.5 ppm), exhibiting complex splitting patterns due to mutual coupling. The protons on the five-membered ring (H1, H2, and the two H3 protons) are diastereotopic and will each have a unique chemical shift.

H1 (proton on the carbon with the -OH group): This proton is expected to resonate around δ 5.2-5.4 ppm. Its signal would be shifted downfield due to the deshielding effect of the adjacent oxygen atom.

H2 (proton on the carbon with the -Cl group): This proton, adjacent to the electronegative chlorine atom, would likely appear around δ 4.5-4.7 ppm.

H3 (methylene protons): The two protons at the C3 position are diastereotopic and will appear as separate signals, likely in the δ 3.0-3.5 ppm range, each showing geminal coupling to the other and vicinal coupling to H2.

The key to assigning the trans stereochemistry lies in the vicinal coupling constant (³J) between H1 and H2. According to the Karplus relationship, the magnitude of ³J depends on the dihedral angle between the coupled protons. miamioh.edu For the trans configuration in the puckered five-membered ring of indanol, the dihedral angle between H1 and H2 is close to 90-120°, which typically results in a small coupling constant, expected to be in the range of 2-5 Hz. libretexts.org This is in contrast to the cis isomer, which would exhibit a larger coupling constant.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-145 ppm) for the benzene (B151609) ring carbons, with the two quaternary bridgehead carbons appearing at the lower field end of this range.

Aliphatic Carbons:

C1 (carbon with -OH group): Expected around δ 75-80 ppm.

C2 (carbon with -Cl group): Expected around δ 65-70 ppm.

C3 (methylene carbon): Expected around δ 35-40 ppm.

The chemical shifts are influenced by the electronegative hydroxyl and chloro substituents. oregonstate.eduresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 5.2 - 5.4 | 75 - 80 |

| C2-H | 4.5 - 4.7 | 65 - 70 |

| C3-H₂ | 3.0 - 3.5 | 35 - 40 |

| C4-H to C7-H | 7.2 - 7.5 | 120 - 128 |

| C3a, C7a | - | 140 - 145 |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for establishing the bonding framework of the molecule by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting H1 with H2, and H2 with the two H3 protons. It would also map the connectivity between the adjacent protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at δ ~5.3 ppm (H1) would show a correlation to the carbon signal at δ ~78 ppm (C1).

H1 to C2, C3, and the aromatic bridgehead carbon C7a.

H2 to C1, C3, and the aromatic bridgehead carbon C3a.

The methylene protons (H3) to C1, C2, and C3a.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Provided |

| COSY | H1 ↔ H2 | Confirms adjacency of carbinol and chloro-substituted carbons. |

| H2 ↔ H3a, H3b | Confirms adjacency of chloro-substituted carbon and methylene group. | |

| HMQC/HSQC | H1 ↔ C1 | Assigns the carbon bearing the hydroxyl group. |

| H2 ↔ C2 | Assigns the carbon bearing the chlorine atom. | |

| H3a/b ↔ C3 | Assigns the methylene carbon. | |

| HMBC | H1 → C2, C7a | Confirms connectivity of the five-membered ring to the aromatic ring. |

| H3a/b → C2, C3a | Confirms the position of the methylene group relative to the fused ring system. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. The IR spectrum of this compound would display several key absorption bands that confirm the presence of its constituent functional groups. scribd.comchemicalbook.com

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

C-H Stretches (Aromatic and Aliphatic): Sharp peaks just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) correspond to the C-H stretching of the aromatic ring. nist.gov Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the aliphatic part of the molecule (the five-membered ring).

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

C-O Stretch: A strong absorption band in the 1050-1150 cm⁻¹ range is expected for the C-O stretching vibration of the secondary alcohol.

C-Cl Stretch: The presence of the chlorine atom would be indicated by a strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| Aromatic (C-H) | Stretch | 3020 - 3100 | Medium, Sharp |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium, Sharp |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

| Alcohol (C-O) | Stretch | 1050 - 1150 | Strong |

| Alkyl Halide (C-Cl) | Stretch | 600 - 800 | Strong |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable information about the structure through analysis of fragmentation patterns.

For this compound (C₉H₉ClO), the molecular ion peak (M⁺) is a key feature. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic pattern. chemguide.co.uk The molecular ion will appear as two peaks:

An M⁺ peak at m/z 168 (for the molecule containing ³⁵Cl).

An M+2 peak at m/z 170 (for the molecule containing ³⁷Cl). The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule or fragment. chemguide.co.uk

The fragmentation of the molecular ion would be expected to proceed through several common pathways for alcohols and alkyl halides: libretexts.orgchemguide.co.uk

Loss of H₂O: A peak at m/z 150 (M-18) resulting from the dehydration of the alcohol.

Loss of Cl: A peak at m/z 133 (M-35) from the cleavage of the C-Cl bond.

Loss of HCl: A peak at m/z 132 (M-36) via an elimination reaction.

Alpha-cleavage: Cleavage of the C1-C2 bond could lead to fragments. For example, cleavage could result in a stable benzylic cation. A major fragment often observed in indanol derivatives is at m/z 115, corresponding to the indanyl cation after loss of water and a methyl radical, or similar rearrangements.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Significance |

| 168, 170 | [C₉H₉ClO]⁺ (M⁺, M+2) | Molecular ion peaks, 3:1 ratio confirms one Cl atom. |

| 150, 152 | [M - H₂O]⁺ | Loss of water from the alcohol. |

| 133 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 132 | [M - HCl]⁺ | Elimination of hydrogen chloride. |

| 115 | [C₉H₇]⁺ | A common stable fragment from indane structures. |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores like aromatic rings or conjugated π-systems. The primary chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol or hexane, is expected to resemble that of other indane derivatives. nist.govscience-softcon.de It should display characteristic absorption bands associated with the π → π* electronic transitions of the aromatic ring.

An intense absorption band (the E-band) is expected at shorter wavelengths, likely around 200-220 nm.

A less intense, structured band (the B-band) is expected at longer wavelengths, typically in the 250-280 nm region. This band often shows fine structure corresponding to vibrational levels.

The hydroxyl (-OH) and chloro (-Cl) groups attached to the aliphatic ring are considered auxochromes. While they are not part of the primary chromophore, they can subtly influence its electronic properties through inductive effects, potentially causing small shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the absorption maxima compared to unsubstituted indane. nist.gov

Table 5: Expected UV-Vis Absorption Bands for this compound

| Electronic Transition | Expected λₘₐₓ (nm) | Chromophore |

| π → π* (E-band) | ~200 - 220 | Benzene Ring |

| π → π* (B-band) | ~250 - 280 | Benzene Ring |

Compound Names

Theoretical and Computational Studies of Trans 2 Chloro 1 Indanol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For trans-2-chloro-1-indanol, DFT calculations, often employing basis sets such as 6-31+G(d), are instrumental in determining the most stable three-dimensional arrangement of the atoms. The molecule's flexibility, particularly concerning the five-membered ring and the orientation of the hydroxyl and chloro substituents, gives rise to several possible conformations.

A comprehensive conformational analysis using DFT would involve systematically rotating the hydroxyl group and considering the puckering of the indane ring to identify all potential energy minima on the potential energy surface. For a related compound, 2-bromo-1-indanol, eight stable conformers were identified through such calculations. jocpr.com A similar approach for this compound would be expected to yield a comparable number of stable conformers. The relative energies of these conformers would be calculated to identify the global minimum energy structure, which represents the most stable conformation of the molecule.

The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, for each stable conformer would be determined. These parameters provide a detailed picture of the molecular structure and how it is influenced by the stereochemistry of the substituents. For instance, the calculations would reveal the precise bond lengths of C-Cl, C-O, and the various C-C bonds within the indane skeleton, as well as the angles between these bonds.

Interactive Data Table: Representative Conformational Data from DFT Calculations

Below is a representative table illustrating the type of data that would be generated from DFT calculations for the different conformers of this compound. The values are hypothetical and serve to demonstrate the output of such an analysis.

| Conformer | Relative Energy (kcal/mol) | O-H Dihedral Angle (°) | C-C-O-H Dihedral Angle (°) |

| 1 | 0.00 | 60 | 175 |

| 2 | 0.85 | 180 | -65 |

| 3 | 1.20 | -60 | 70 |

| 4 | 2.50 | 75 | -170 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in understanding a molecule's chemical behavior.

For this compound, the HOMO would represent the region of the molecule most likely to donate electrons in a reaction, indicating its nucleophilic character. Conversely, the LUMO would indicate the region most susceptible to accepting electrons, highlighting its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

A Molecular Electrostatic Potential (MEP) map can also be generated from the computational data. This map provides a visual representation of the charge distribution on the molecule's surface, with different colors indicating regions of positive (electrophilic) and negative (nucleophilic) potential. For this compound, the MEP map would likely show a negative potential around the oxygen and chlorine atoms due to their high electronegativity, and a positive potential around the hydroxyl hydrogen.

Interactive Data Table: Hypothetical Reactivity Descriptors for this compound

This table presents the kind of data that would be obtained from an FMO analysis of this compound. The values are for illustrative purposes.

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 0.8 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.85 |

| Global Softness (S) | 0.35 |

| Electrophilicity Index (ω) | 2.34 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding.

In this compound, NBO analysis would be employed to investigate the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

Key intramolecular interactions that would be investigated in this compound include:

Intramolecular Hydrogen Bonding: In certain conformations, a weak hydrogen bond may form between the hydroxyl hydrogen and the π-electron cloud of the benzene (B151609) ring. NBO analysis can quantify the strength of this interaction by examining the delocalization of electron density from the π-orbitals of the ring to the σ*(O-H) anti-bonding orbital. Similar interactions have been identified in the parent compound, indanol.

Lone Pair Delocalization: The delocalization of lone pair electrons from the oxygen and chlorine atoms into adjacent anti-bonding orbitals would also be analyzed to understand their contribution to the electronic structure and stability.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, and the results provide a set of vibrational modes, their corresponding frequencies, and their intensities.

For this compound, the calculated vibrational frequencies would be compared with experimental spectra to aid in the assignment of the observed absorption bands to specific molecular motions. It is common practice to scale the calculated frequencies by a scaling factor to account for anharmonicity and other systematic errors in the computational method.

The vibrational analysis would provide detailed information about the characteristic vibrational modes of the functional groups present in this compound, such as:

O-H stretching: The frequency of this mode is sensitive to hydrogen bonding.

C-H stretching: Aromatic and aliphatic C-H stretching modes would be identified.

C-O stretching: The stretching vibration of the alcohol group.

C-Cl stretching: The characteristic stretching vibration of the chloro substituent.

Indane ring vibrations: The various stretching and bending modes of the fused ring system.

By comparing the calculated spectra for different stable conformers, it may be possible to identify spectral features that are unique to each conformer, which could then be used to experimentally determine the conformational preferences of the molecule in different environments.

Energetic Pathways and Transition State Modeling for Reactions

Computational chemistry can be used to model the energetic pathways of chemical reactions, providing insights into reaction mechanisms and kinetics. This involves locating the transition state structures that connect reactants and products on the potential energy surface.

For reactions involving this compound, such as its synthesis or subsequent transformations, transition state modeling could be employed to:

Elucidate Reaction Mechanisms: By identifying the intermediates and transition states, the step-by-step mechanism of a reaction can be determined. For example, in the synthesis of this compound from indene (B144670), the mechanism of the chlorohydrin formation could be modeled.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key factor in determining the reaction rate.

Predict Stereoselectivity: In reactions where multiple stereoisomers can be formed, computational modeling of the transition states leading to each isomer can help to explain and predict the observed stereoselectivity. The relative energies of the diastereomeric transition states would determine the product distribution. For instance, in reactions involving chiral auxiliaries, understanding the transition state geometries is crucial. harvard.edu

A computational investigation into the reaction of β-amino alcohols with thionyl chloride, a reaction analogous to the potential synthesis of chloro-indanol derivatives, has been used to delineate the mechanisms of formation for different products. researchgate.net A similar approach for this compound would provide valuable information about its reactivity and the pathways of its formation and subsequent reactions.

Trans 2 Chloro 1 Indanol As a Chiral Building Block in Complex Syntheses

Precursor to Enantiopure Aminoindanols

A primary application of trans-2-chloro-1-indanol is its role as a precursor in the synthesis of enantiopure aminoindanols, particularly cis-1-amino-2-indanol. These amino alcohols are highly valuable chiral auxiliaries and key intermediates in the synthesis of numerous pharmaceutical compounds. The synthesis of cis-1-amino-2-indanol from a trans-halohydrin like this compound typically involves a two-step sequence: nucleophilic substitution of the chloride followed by inversion of configuration at one of the stereocenters.

The process generally begins with the reaction of this compound with a nitrogen nucleophile, such as sodium azide (B81097) (NaN₃) or ammonia (B1221849) (NH₃). The reaction with sodium azide is often preferred due to the high nucleophilicity of the azide ion and the subsequent ease of reducing the azido (B1232118) group to an amine. This nucleophilic substitution proceeds via an Sₙ2 mechanism, resulting in the formation of trans-1-azido-2-indanol with inversion of configuration at the carbon atom bearing the chlorine.

Subsequently, the trans-azidoindanol can be converted to the desired cis-aminoindanol. This is often achieved through a Mitsunobu reaction on the hydroxyl group, which proceeds with inversion of configuration at that stereocenter, followed by reduction of the azide. Alternatively, the hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, which is then displaced by a nucleophile to invert the stereocenter. Finally, reduction of the azide group, typically through catalytic hydrogenation, yields the target cis-1-amino-2-indanol.

A key advantage of using an enantiopure form of this compound is the ability to produce enantiopure cis-1-amino-2-indanol. The stereochemistry of the final product is directly controlled by the stereochemistry of the starting material and the sequence of stereospecific reactions employed.

Role in the Synthesis of Pharmaceutically Relevant Compounds (Excluding Biological Activity)

The significance of this compound in the pharmaceutical industry is largely due to its role as a precursor to cis-1-amino-2-indanol, a key component in the synthesis of the HIV protease inhibitor, Indinavir. The specific stereoisomer, (1S,2R)-1-amino-2-indanol, is incorporated into the structure of Indinavir and is crucial for its therapeutic efficacy.

Beyond Indinavir, the aminoindanol (B8576300) scaffold is present in a variety of other pharmaceutically relevant molecules. The rigid conformational structure of the indane ring system is often utilized by medicinal chemists to design ligands that can bind with high affinity and selectivity to biological targets. Consequently, the availability of enantiopure aminoindanols from precursors like this compound is of broad interest in drug discovery and development.

Applications in Asymmetric Catalysis and Ligand Design

Enantiopure aminoindanols and their derivatives, which can be synthesized from this compound, are widely used as chiral ligands in asymmetric catalysis. The rigid bicyclic structure of the indane backbone provides a well-defined chiral environment that can effectively induce stereoselectivity in a variety of chemical transformations.

One prominent application is in the design of ligands for the asymmetric addition of organometallic reagents to carbonyl compounds. For instance, N,N-dialkyl derivatives of trans-1-amino-2-indanol have been employed as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. These in-situ generated catalysts have shown to produce chiral secondary alcohols in good yields with high enantiomeric excess.

The performance of these ligands can be fine-tuned by modifying the substituents on both the nitrogen atom and the carbinol carbon. Increasing the steric bulk of these substituents has been observed to enhance the enantioselectivity of the reaction. This modularity allows for the optimization of the ligand for a specific substrate and reaction, highlighting the versatility of the aminoindanol scaffold in ligand design.

| Ligand Derivative (from trans-Aminoindanol) | Aldehyde Substrate | Product Enantiomeric Excess (ee) |

| (1S,2S)-N,N-Dibutyl-1-phenyl-2-amino-1-indanol | Benzaldehyde | 85% |

| (1S,2S)-N,N-Diethyl-1-isopropyl-2-amino-1-indanol | Isobutyraldehyde | 78% |

| (1S,2S)-N,N-Dibutyl-1-naphthyl-2-amino-1-indanol | Naphthaldehyde | 92% |

This table is illustrative and based on typical results found in the literature for similar ligand systems.

Intermediacy in the Synthesis of Diverse Indane Derivatives

Beyond its role as a precursor to aminoindanols, this compound serves as a versatile intermediate for the synthesis of a wide range of other indane derivatives. The presence of two distinct functional groups, a hydroxyl and a chloro group, on a rigid scaffold allows for selective and sequential manipulations.

For example, the hydroxyl group can be oxidized to a ketone to furnish a 2-chloro-1-indanone. This transformation can be achieved using a variety of common oxidizing agents. The resulting α-chloroketone is a valuable synthetic intermediate that can undergo further reactions, such as nucleophilic substitution of the chloride or reactions at the carbonyl group.

Alternatively, both the hydroxyl and chloro groups can be substituted in a stepwise manner to introduce different functionalities. The hydroxyl group can be converted to a better leaving group to allow for substitution, or it can be protected while the chloro group is displaced. Furthermore, elimination reactions can be induced to form indene (B144670) derivatives. This flexibility makes this compound a valuable starting point for creating a library of substituted indanes for various applications, including materials science and medicinal chemistry.

Future Directions and Emerging Research Avenues for Trans 2 Chloro 1 Indanol Chemistry

Development of Novel Stereoselective Synthetic Methods

The precise control of stereochemistry is paramount in the synthesis of complex molecules, and trans-2-chloro-1-indanol is no exception. While classical methods for halohydrin formation provide a basis for its synthesis, emerging research is focused on achieving higher levels of enantioselectivity and diastereoselectivity through innovative catalytic systems.

Biocatalysis and Enzymatic Approaches: One of the most promising frontiers is the use of enzymes to catalyze the stereoselective synthesis of chiral chlorohydrins. Halohydrin dehalogenases (HHDHs), for instance, are known to catalyze the reversible dehalogenation of haloalcohols to form epoxides. nih.gov This biocatalytic approach can be leveraged for the kinetic resolution of racemic chlorohydrins or for the direct, enantioselective synthesis from prochiral precursors. wikipedia.orgresearchgate.net Furthermore, bienzymatic cascades, combining the actions of ene-reductases (EREDs) and alcohol dehydrogenases (ADHs), have been developed to produce optically active chlorohydrins from α-chloroenones with excellent conversion and selectivity. wikipedia.orgmdpi.com The use of haloperoxidases also presents a viable route for the enzymatic synthesis of halohydrins from alkenes. nih.gov

Advanced Catalytic Hydrogenation: A recently developed method involves the Iridium-catalyzed asymmetric hydrogenation of the corresponding α-halogenated ketone precursor. nih.govnih.gov This technique, which employs a chiral ligand such as f-phamidol, achieves dynamic kinetic resolution to construct the cis-vicinal halohydrin with exceptional diastereoselectivities (>20:1 dr) and enantioselectivities (up to 99% ee). nih.govnih.gov Adapting such powerful metal-catalyzed reductions represents a significant step forward for accessing specific stereoisomers of 2-chloro-1-indanol.

Organocatalysis: The field of organocatalysis offers metal-free alternatives for stereoselective transformations. Chiral thiourea (B124793) catalysts, for example, have been shown to facilitate enantioselective bromohydrination of alkenes. nih.gov Similarly, novel organocatalysts like calix nih.govpyrrole can induce the regioselective ring-opening of epoxides with halogen nucleophiles to furnish vicinal halohydrins. organic-chemistry.org These methodologies avoid the use of toxic or expensive metals and are a key area for sustainable chemical synthesis.

Below is a table summarizing emerging stereoselective synthetic strategies applicable to this compound.

| Synthetic Strategy | Catalyst/Enzyme Type | Key Advantages | Potential Outcome for this compound Synthesis |

| Biocatalytic Cascades | Ene-reductase (ERED) & Alcohol Dehydrogenase (ADH) | High selectivity (>99% ee, >99:1 dr), mild reaction conditions. wikipedia.orgmdpi.com | Enantiopure synthesis from 2-chloro-1-indenone. |

| Asymmetric Hydrogenation | Iridium / f-phamidol complex | Excellent yields, diastereoselectivity, and enantioselectivity. nih.govnih.gov | Highly controlled synthesis of specific stereoisomers. |

| Enzymatic Halogenation | Haloperoxidases | Direct enzymatic formation from indene (B144670), sustainable. nih.gov | "Green" synthesis route. |

| Organocatalytic Halohydrination | Chiral Thiourea derivatives | Metal-free, high enantioselectivity. nih.gov | Enantioselective synthesis from indene. |

Exploration of Underutilized Reaction Pathways

Beyond its traditional role as a precursor to epoxides and aminoindanols, this compound possesses reactivity that remains largely untapped. Future research will likely focus on exploiting its dual functionality to forge novel molecular architectures.

Enzyme-Catalyzed C-X Bond Formation: Halohydrin dehalogenases (HHDHs) exhibit remarkable versatility. While they catalyze epoxide formation, their reverse activity—epoxide ring-opening—can be exploited with a range of non-halide nucleophiles. nih.gov This opens up underutilized pathways where the indene oxide, formed from this compound, can be reacted with nucleophiles such as azide (B81097), cyanide, or nitrite. nih.govrsc.org This enzymatic process allows for the stereoselective installation of valuable functional groups, leading to novel β-substituted alcohols like azido-indanols, cyano-indanols, or nitro-indanols, which are versatile precursors for further synthesis. rsc.org

Radical-Mediated Cyclizations: Recent studies have demonstrated that ketyl radical cyclizations can be used for the catalytic diastereoselective synthesis of trans-2-alkyl-1-indanols. mdpi.com This approach, which utilizes a pyridine-boryl radical, offers a novel method for C-C bond formation at the C2 position with high stereocontrol. mdpi.com Exploring similar radical-based transformations starting from this compound or its derivatives could unlock new pathways to substituted indane skeletons that are difficult to access through traditional ionic chemistry.

Intramolecular Rearrangements and Cyclizations: The proximity of the chloro and hydroxyl groups allows for unique intramolecular reactions beyond simple epoxide formation. For instance, compounds with similar arrangements can undergo rearrangements like the Jocic–Reeve or Corey–Link reactions, particularly when additional functional groups are present. Investigating base- or acid-catalyzed rearrangements could lead to novel ring-expanded or contracted skeletons, providing access to new classes of compounds.

Advanced Computational Modeling for Predictive Chemistry

The synergy between experimental and computational chemistry is becoming increasingly vital for accelerating discovery. Advanced computational modeling offers powerful tools to predict reactivity, understand reaction mechanisms, and design more efficient catalysts for reactions involving this compound.

Mechanism Elucidation with DFT: Density Functional Theory (DFT) has been successfully employed to investigate the reaction mechanisms of enzymes relevant to this compound chemistry. Studies on halohydrin dehalogenase (HheC) have used DFT to model the dehalogenation reaction, confirming a concerted mechanism where a tyrosine residue acts as a base to deprotonate the hydroxyl group, which then displaces the chloride ion. mdpi.comrsc.org Such calculations help to understand the roles of key active site residues (e.g., Ser132, Tyr145, Arg149) and the origins of the enzyme's high enantioselectivity. nih.govrsc.orgrsc.org This knowledge is crucial for the rational design and protein engineering of HHDHs to accept new substrates or to invert stereoselectivity. nih.gov

Predictive Catalyst Design: Computational models can be used to screen potential catalysts and ligands for stereoselective synthesis in silico before committing to laboratory work. By calculating the transition state energies for different catalyst-substrate combinations, researchers can predict which systems will afford the highest yield and stereoselectivity. This approach is applicable to the optimization of ligands for metal-catalyzed hydrogenations or the design of novel organocatalysts for halohydrination reactions.

Modeling Substrate-Enzyme Interactions: Molecular docking and molecular dynamics (MD) simulations are invaluable for visualizing how this compound or its precursors fit into an enzyme's active site. nih.govresearchgate.net These simulations can reveal key hydrogen bonding or steric interactions that determine substrate binding and selectivity. For example, modeling has been used to understand how mutations in the active site of HheC can alter its stereopreference. nih.gov This predictive power can guide protein engineering efforts to create bespoke biocatalysts for specific transformations.

The table below outlines the application of computational methods in this research area.

| Computational Method | Application Area | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of transition states, reaction energy barriers, role of catalytic residues in enzymes like HHDH. mdpi.comrsc.org |

| Molecular Docking | Enzyme-Substrate Binding | Prediction of preferred binding modes, rationalizing stereoselectivity. nih.gov |

| Molecular Dynamics (MD) | Enzyme Engineering | Understanding the dynamic behavior of enzyme-substrate complexes, guiding site-directed mutagenesis. researchgate.net |

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, are highly valued for their efficiency and atom economy. scielo.br The bifunctional nature of this compound makes it an intriguing, yet underexplored, candidate for the design of novel MCRs and tandem reaction sequences.

Designing Novel MCRs: The alcohol and chloro functionalities of this compound can potentially participate in sequential or concerted MCRs. For example, the hydroxyl group could act as the alcohol component in a Passerini or Ugi reaction. The Passerini reaction combines a carboxylic acid, an oxo compound, and an isocyanide to form an α-acyloxy carboxamide. scielo.brmdpi.com The Ugi reaction extends this with an amine to form a bis-amide. wikipedia.org A hypothetical MCR could involve an initial Passerini-type reaction at the hydroxyl group, followed by an intramolecular substitution of the chloride by a newly introduced nucleophile, leading to complex heterocyclic scaffolds in a single operation.

The exploration of this compound as a building block in MCRs represents a significant opportunity for generating molecular diversity and discovering novel bioactive compounds. Its rigid framework and dual reactivity offer a unique platform for the construction of complex, three-dimensional molecules that are highly sought after in medicinal chemistry and materials science.

Q & A

Q. Q. How to avoid bias in reporting negative results for trans-2-chloro-1-indanol bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.